molecular formula C12H11N3OS B8295988 (5-Phenoxy-pyridine-2-yl)-thiourea

(5-Phenoxy-pyridine-2-yl)-thiourea

Cat. No.: B8295988
M. Wt: 245.30 g/mol
InChI Key: RRBSNMGIUDAUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenoxy-pyridine-2-yl)-thiourea is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 5 and a thiourea moiety at position 2. Thioureas are sulfur-containing analogues of urea, where the oxygen atom is replaced by sulfur. This structural modification significantly alters physicochemical properties, including solubility, hydrogen-bonding capacity, and electronic characteristics.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

(5-phenoxypyridin-2-yl)thiourea

InChI

InChI=1S/C12H11N3OS/c13-12(17)15-11-7-6-10(8-14-11)16-9-4-2-1-3-5-9/h1-8H,(H3,13,14,15,17)

InChI Key

RRBSNMGIUDAUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea Analogues

Replacing the thiourea sulfur with oxygen yields the urea analogue, (5-Phenoxy-pyridine-2-yl)-urea. Evidence from phenyl-substituted urea and thiourea derivatives demonstrates that this substitution profoundly affects biological activity. For example:

  • A phenyl-substituted urea analogue (13b) exhibited 76.3% activity , while its thiourea counterpart (14e) showed 49.7% activity under identical conditions .
  • The reduced activity in thioureas may stem from decreased hydrogen-bonding capacity or altered electronic interactions due to sulfur’s lower electronegativity compared to oxygen.

Phenylthiourea (PTU) Derivatives

The PTU series, identified for its antimycobacterial activity , shares structural similarities with the target compound. Key comparisons include:

  • Bioactivity: PTUs target intracellular pathogens, suggesting that (5-Phenoxy-pyridine-2-yl)-thiourea may also exhibit antimicrobial properties.
  • Pharmacokinetics: Thioureas generally display favorable solubility and membrane permeability, critical for drug absorption . The phenoxy-pyridine group could further modulate these properties by balancing lipophilicity and aqueous solubility.

Other Pyridine-Based Thioureas

Pyridine-thiourea hybrids are explored for diverse applications. For instance, microwave-assisted synthesis of thiazolo[4,5-d]pyrimidines employs thiourea derivatives as intermediates, highlighting their reactivity in heterocyclic chemistry .

Data Tables

Table 1: Substituent Effects on Urea and Thiourea Analogues

Substituent Compound Type Activity (%) Reference
Phenyl Urea 76.3
Phenyl Thiourea 49.7
p-Tolyl Urea 20.1
p-Methoxyphenyl Thiourea 13.3

Discussion of Research Findings

  • However, sulfur’s larger atomic radius may enhance hydrophobic interactions, offsetting this disadvantage in specific contexts.
  • Substituent Effects : Electron-donating groups (e.g., methoxy) on aromatic rings diminish activity in both urea and thiourea derivatives, suggesting steric or electronic hindrance at binding sites .
  • Structural Flexibility: The pyridine ring in (5-Phenoxy-pyridine-2-yl)-thiourea may confer rigidity, improving target selectivity compared to simpler thioureas like PTUs .

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